![molecular formula C8H8O4 B571602 3,4-Dihydroxyphenylacetic Acid-d5 CAS No. 60696-39-1](/img/structure/B571602.png)
3,4-Dihydroxyphenylacetic Acid-d5
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Overview
Description
3,4-Dihydroxyphenylacetic acid (DOPAC) is a metabolite of the neurotransmitter dopamine . It is a dihydroxyphenylacetic acid having the two hydroxy substituents located at the 3- and 4-positions .
Synthesis Analysis
The synthesis of 3,4-Dihydroxyphenylacetic acid involves a one-pot bioconversion strategy using lignin-related p-coumaric and ferulic acids as starting materials . The bioconversions comprise two artificial routes: decarboxylation-epoxidation-isomerization-oxidation for the synthesis of 4-hydroxyphenylacetic and homovanillic acids and decarboxylation-epoxidation-isomerization-oxidation-hydroxylation for the synthesis of 3,4-dihydroxyphenylacetic acid .
Molecular Structure Analysis
The molecular formula of 3,4-Dihydroxyphenylacetic Acid-d5 is C8H3D5O4 . The molecular weight is 173.18 . The structure of 3,4-Dihydroxyphenylacetic acid has been studied using FT-IR, FT-Raman and UV–Vis spectroscopy as well as density functional theory (DFT) calculations .
Chemical Reactions Analysis
The key steps in the chemical reactions involving 3,4-Dihydroxyphenylacetic acid include the introduction of the alpha-hydroxyl group by Davis oxaziridine reagent and formation of the aldehydes by DIBALH ester reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydroxyphenylacetic Acid-d5 include a molecular weight of 173.18 and a molecular formula of C8H8O4 .
Scientific Research Applications
Dopamine Metabolism Research
“3,4-Dihydroxybenzeneacetic acid-d5” is a labeled analogue of “3,4-Dihydroxyphenylacetic Acid”, which is a primary metabolite of dopamine . Therefore, it can be used in research related to dopamine metabolism. This includes studies on neurological disorders such as Parkinson’s disease and schizophrenia, where dopamine levels and metabolism are often altered .
Drug Metabolism Studies
The deuterated form of compounds, like “3,4-Dihydroxybenzeneacetic acid-d5”, are often used in drug metabolism studies. They can serve as internal standards in mass spectrometry, helping researchers to accurately quantify the concentration of the non-deuterated compound .
Neurotransmission Studies
Given its relationship with dopamine, “3,4-Dihydroxybenzeneacetic acid-d5” can be used in studies investigating neurotransmission, particularly in the dopaminergic system. This could include research into how neurotransmission is affected in various mental health disorders .
Isotopic Labelling
“3,4-Dihydroxybenzeneacetic acid-d5” can be used in isotopic labelling studies. Isotopic labelling is a technique used to track the passage of an isotope, in this case, deuterium (D), through a reaction, metabolic pathway, or cell .
Pharmacokinetic Studies
Pharmacokinetic studies often use deuterated compounds like “3,4-Dihydroxybenzeneacetic acid-d5” to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs .
Environmental Monitoring
In environmental science, “3,4-Dihydroxybenzeneacetic acid-d5” could potentially be used as a tracer to monitor the environmental fate and transport of "3,4-Dihydroxyphenylacetic Acid" .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1D,2D,3D,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZDZCDUFSOFZ-QUWGTZMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxybenzeneacetic acid-d5 | |
CAS RN |
60696-39-1 |
Source
|
Record name | 60696-39-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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